[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one
Description
Properties
CAS No. |
7698-94-4 |
|---|---|
Molecular Formula |
C4H2N4OSe |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
6H-[1,2,5]selenadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OSe/c9-4-2-3(5-1-6-4)8-10-7-2/h1H,(H,5,6,8,9) |
InChI Key |
DYOISWWSVPQCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=N[Se]N=C2C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one typically involves the reaction of aromatic o-diamines with selenium dioxide (SeO2). This method is widely used due to its efficiency and reliability . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to facilitate the formation of the selenadiazole ring . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis and Solvent-Dependent Reactivity
The compound undergoes hydrolysis under protic conditions, particularly in ethanol or water:
Notable findings :
-
Hydrolysis is favored in ethanol over acetonitrile, even with dehydrating agents (e.g., MgSO₄) .
-
The selenadiazole ring is more resistant to hydrolysis than analogous thiadiazoles due to selenium’s lower electronegativity .
Nucleophilic Substitution Reactions
The pyrimidine ring’s C-4 position is susceptible to nucleophilic attack:
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Amination | Ammonia (NH₃) | DMF, 80°C, 6 h | 4-Amino-selenadiazolo-pyrimidinone | 40–45% | |
| Halogenation | PCl₅ or SOCl₂ | Reflux, 2 h | 4-Chloro-selenadiazolo-pyrimidinone | 50–55% |
Mechanistic insights :
-
Nucleophilic substitution occurs preferentially at the C-4 position due to electron-withdrawing effects of the selenadiazole ring.
-
Halogenation with PCl₅ proceeds via a radical pathway, confirmed by ESR studies.
Cycloaddition and Ring-Opening Reactions
The selenadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Acetylene derivatives | Toluene, 110°C, 12 h | Selenium-bridged bicyclic adducts | Endo preference | |
| Nitrile oxides | RT, 24 h | Isoxazolo-selenadiazolo hybrids | Not reported |
Key limitations :
-
Ring-opening reactions dominate under strong oxidizing conditions (e.g., H₂O₂), yielding selenoxides.
-
Steric hindrance from the fused pyrimidine ring limits reactivity with bulky reagents .
Biological Interaction Pathways
While primarily chemical, its interactions with biological targets involve covalent modifications:
| Target Protein | Interaction Type | Functional Impact | Source |
|---|---|---|---|
| Topoisomerase II | Selenium-mediated DNA cleavage | Inhibition of DNA replication | |
| HSP90 | Binding to ATPase domain | Disruption of chaperone function |
Mechanism :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one as an effective anticancer agent. For instance, derivatives of this compound have been shown to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. One notable study demonstrated that a related selenadiazole derivative selectively inhibited glioma cell growth through mechanisms involving mitochondrial apoptosis and dephosphorylation of AKT pathways .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for drug design aimed at modulating enzymatic activity in various biological pathways. This characteristic is particularly valuable in developing therapeutics for diseases where enzyme dysregulation is a factor.
Photovoltaic Materials
The unique electronic properties of this compound have led to its exploration in the field of organic photovoltaics. The compound's ability to act as a semiconductor can enhance the efficiency of solar cells by improving charge transport and light absorption .
Sensor Technology
Due to its electronic properties and sensitivity to environmental changes, this compound has potential applications in sensor technology. It can be utilized in the development of chemical sensors that detect specific analytes through changes in electrical conductivity or optical properties.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| [1,2,5]Thiadiazolo[3,4-b]pyridines | Thiadiazole-Pyridine Fusion | Exhibits similar biological activities but differs in ring fusion. |
| [1,2,5]Selenadiazolo[3,4-b]pyridines | Selenadiazole-Pyridine Fusion | Contains selenium instead of sulfur; shows distinct reactivity. |
| 5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidine | Thiadiazole-Pyrimidine Fusion | Similar but lacks the unique 7-position carbonyl functionality. |
This table illustrates how this compound stands out among similar compounds due to its unique structural features and enhanced biological activities.
Case Study 1: Anticancer Research
A study focused on the anticancer properties of this compound derivatives revealed significant cytotoxic effects against various cancer cell lines including A375 (melanoma), HepG2 (liver cancer), and MCF-7 (breast cancer). The mechanism involved apoptosis induction through mitochondrial pathways and activation of p53 signaling .
Case Study 2: Material Science Application
Research into the use of this compound in organic photovoltaic devices demonstrated improved efficiency compared to traditional materials. The compound's ability to facilitate charge transport was critical in enhancing the overall performance of solar cells .
Mechanism of Action
The mechanism of action of [1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes such as tryptophan 2,3-dioxygenase and glutaminase, which are involved in cancer cell metabolism . Additionally, it modulates G protein-coupled receptors and DNA-dependent protein kinases, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Key Analogs:
1,2,5-Thiadiazolo[3,4-d]pyrimidin-7(3H)-one :
- Replaces selenium with sulfur. Synthesized via S₂Cl₂-mediated selenadiazole-to-thiadiazole conversion in DMF (yield: >80%) .
- Lower molecular weight (170.2 g/mol vs. ~212 g/mol for Se analog) due to sulfur’s smaller atomic mass .
1,2,5-Oxadiazolo[3,4-d]pyrimidin-7(3H)-one :
- Oxygen replaces selenium. Less reactive due to weaker electronegativity, but more stable in acidic conditions .
7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one :
- Brominated derivative with a pyridazine core. Synthesized from 3,6-dibromopyridazine-4,5-diamine and SeO₂, highlighting selenium’s versatility in halogenation .
Reactivity and Stability
Selenium vs. Sulfur :
- Selenadiazoles undergo selective sulfur substitution with S₂Cl₂ in DMF, forming thiadiazoles (Table 2, entry 1: 85% yield) . Excess S₂Cl₂ replaces both selenium and oxygen atoms in fused systems (entry 2: bis-thiadiazole, 90% yield) .
- Thiadiazolo analogs exhibit higher enzymatic oxidation rates (e.g., xanthine oxidase-mediated conversion to 5-hydroxy derivatives) compared to selenadiazoles .
Halogenation :
Table 2: Reactivity in S₂Cl₂-Mediated Conversions
| Entry | Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Selenadiazolo-pyrazine 13 | Mono-thiadiazole 7 | DMF, 60°C | 85 |
| 2 | Selenadiazolo-pyrazine 13 | Bis-thiadiazole 8 | Excess S₂Cl₂, DMF | 90 |
Biological Activity
The compound [1,2,5]selenadiazolo[3,4-d]pyrimidin-7(3H)-one is a member of the selenadiazole family, which has garnered attention due to its potential biological activities. This compound features a selenium atom in its heterocyclic structure, which is known to enhance the biological properties of organic molecules. The exploration of its biological activity is crucial for understanding its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : CHNOSe
- Molecular Weight : 201.04 g/mol
- CAS Registry Number : 7698-94-4
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that selenium-containing compounds exhibit significant antimicrobial properties. The this compound has been tested against various bacterial strains. For instance:
- Against Gram-positive bacteria : Exhibited notable activity against Staphylococcus aureus and Bacillus subtilis.
- Against Gram-negative bacteria : Showed effectiveness against Escherichia coli and Salmonella typhi.
A study reported that derivatives of this compound demonstrated variable degrees of inhibition against fungi such as Candida albicans and Aspergillus niger, with some exhibiting high antifungal activity .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Compounds in the selenadiazole class have been associated with:
- Inducing apoptosis in cancer cell lines.
- Inhibiting cell proliferation in various human cancer models.
In vitro studies have shown that certain derivatives can inhibit key pathways involved in tumor growth .
Antioxidant Properties
The antioxidant activity of selenium-containing compounds is well-documented. The presence of selenium enhances the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage that can lead to various diseases including cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications to the selenadiazole ring or substituents on the pyrimidine part can significantly alter its biological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 7 | Increased antimicrobial potency |
| Alteration of nitrogen positions | Enhanced anticancer efficacy |
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Antimicrobial Testing : A recent study synthesized various derivatives and tested their antimicrobial activity against a panel of pathogens. Results indicated that certain substitutions led to enhanced activity against both bacterial and fungal strains .
- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of these compounds on several cancer cell lines (e.g., MCF-7 and K562). The findings revealed that specific derivatives exhibited promising anticancer properties through apoptosis induction .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include downfield shifts for protons adjacent to selenium (δ 7.2–8.5 ppm) and carbons in the selenadiazole ring (δ 150–160 ppm) .
- IR : Stretching vibrations for C=Se (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm heterocyclic core integrity .
- EI-MS : Molecular ion peaks (e.g., m/z 401 for a derivative) and fragmentation patterns (loss of Se or NH groups) validate stoichiometry . Cross-validation with computational data (DFT-calculated spectra) reduces ambiguity in complex cases .
Advanced Research: What strategies optimize regioselectivity in multi-component reactions involving selenium heterocycles?
Q. Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on electrophilic selenium centers, while PEG 400 reduces side-product formation .
- Catalyst Design : Pd/Cu bimetallic systems enhance cross-coupling efficiency in fused-ring systems (e.g., pyrimidine-selenadiazole hybrids) .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of thermally labile intermediates .
Data Table :
| Reaction Condition | Yield (%) | Regioselectivity (A:B Ratio) |
|---|---|---|
| PEG 400, 80°C, 70 min | 88 | 92:8 |
| DMF, 120°C, 2 h | 76 | 85:15 |
| Microwave, solvent-free | 94 | 97:3 |
Advanced Research: How do electronic properties (e.g., HOMO-LUMO gaps) of selenium-containing heterocycles affect bioactivity?
Q. Methodological Answer :
- Computational Modeling : DFT studies reveal that selenium’s electronegativity lowers LUMO energy (-3.2 eV vs. -2.8 eV for sulfur analogs), enhancing electron-accepting capacity in enzyme inhibition .
- Bioactivity Correlation : Derivatives with HOMO-LUMO gaps < 4.0 eV show stronger binding to tyrosine kinases (IC₅₀ < 10 µM) . Experimental validation via enzyme assays (e.g., EGFR inhibition) and docking simulations (AutoDock Vina) are critical .
Advanced Research: How can green chemistry principles be applied to synthesize selenium heterocycles sustainably?
Q. Methodological Answer :
- Solvent Alternatives : Replace DMF with PEG 400 or water, reducing toxicity (e.g., 95% yield in PEG 400 vs. 78% in toluene) .
- Catalyst Recycling : Immobilized ionic liquids (e.g., [BMIM]Br on silica) enable 5× reuse without significant activity loss .
- Waste Minimization : One-pot protocols eliminate intermediate purification, cutting solvent use by 40% .
Advanced Research: What mechanistic insights explain contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Q. Methodological Answer :
- Structure-Activity Relationships (SAR) : Minor substituent changes (e.g., CF₃ vs. CH₃ groups) alter membrane permeability (logP > 2.5 enhances cytotoxicity but reduces antimicrobial potency) .
- Assay Variability : Differences in bacterial strains (Gram+ vs. Gram-) or cell lines (HeLa vs. MCF-7) account for IC₅₀ discrepancies. Standardize protocols using CLSI guidelines .
- Metabolite Interference : Selenium oxidation to selenoxide in vivo may deactivate compounds, requiring stability studies in simulated biological fluids .
Basic Research: What are the standard protocols for evaluating thermal stability and decomposition pathways?
Q. Methodological Answer :
- TGA/DSC : Monitor weight loss between 200–300°C (characteristic of Se-C bond cleavage) and exothermic peaks for oxidative degradation .
- Kinetic Analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ > 120 kJ/mol indicates high stability) .
Advanced Research: How can computational tools predict synthetic routes for novel selenium-containing analogs?
Q. Methodological Answer :
- Retrosynthetic Software : Tools like ChemAxon or Synthia propose routes via disconnection of Se-N bonds or pyrimidine ring functionalization .
- Machine Learning : Train models on existing heterocycle databases (e.g., Reaxys) to prioritize high-yield reactions (R² > 0.85 for predicted vs. experimental yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
